molecular formula C21H20N4O6S B13967042 P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol CAS No. 54307-21-0

P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol

Cat. No.: B13967042
CAS No.: 54307-21-0
M. Wt: 456.5 g/mol
InChI Key: UMHKKJXQNFBYPT-UHFFFAOYSA-N
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Description

P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol is a complex organic compound known for its unique chemical structure and properties. It contains multiple functional groups, including azo groups, phenolic groups, and sulphooxy groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by azo coupling reactions with phenolic compounds. The sulphooxy group is introduced through sulfonation reactions. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The azo groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol involves its interaction with various molecular targets. The azo groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic groups can participate in redox reactions, affecting cellular oxidative stress pathways. The sulphooxy groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol is unique due to its combination of functional groups. Similar compounds include:

    P-[[3-methyl-4-[[4-[2-(hydroxy)ethoxy]phenyl]azo]phenyl]azo]phenol: Lacks the sulphooxy group, resulting in different solubility and reactivity.

    P-[[3-methyl-4-[[4-[2-(methoxy)ethoxy]phenyl]azo]phenyl]azo]phenol: Contains a methoxy group instead of sulphooxy, affecting its chemical behavior and applications.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

54307-21-0

Molecular Formula

C21H20N4O6S

Molecular Weight

456.5 g/mol

IUPAC Name

2-[4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]phenoxy]ethyl hydrogen sulfate

InChI

InChI=1S/C21H20N4O6S/c1-15-14-18(24-22-16-2-7-19(26)8-3-16)6-11-21(15)25-23-17-4-9-20(10-5-17)30-12-13-31-32(27,28)29/h2-11,14,26H,12-13H2,1H3,(H,27,28,29)

InChI Key

UMHKKJXQNFBYPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)O

Origin of Product

United States

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